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cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate

Catalog No.
S1524839
CAS No.
61397-57-7
M.F
C18H15BrCl2O4
M. Wt
446.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dio...

CAS Number

61397-57-7

Product Name

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate

IUPAC Name

[(2R,4R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate

Molecular Formula

C18H15BrCl2O4

Molecular Weight

446.1 g/mol

InChI

InChI=1S/C18H15BrCl2O4/c19-11-18(15-7-6-13(20)8-16(15)21)24-10-14(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,14H,9-11H2/t14-,18-/m0/s1

InChI Key

OXUPOIXSQGXRGF-KSSFIOAISA-N

SMILES

C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC(=O)C3=CC=CC=C3

Synonyms

(2R,4S)-rel-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol Benzoate

Canonical SMILES

C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC(=O)C3=CC=CC=C3

Isomeric SMILES

C1[C@@H](O[C@@](O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC(=O)C3=CC=CC=C3

Cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate is a synthetic organic compound with the molecular formula C18H15BrCl2O4C_{18}H_{15}BrCl_2O_4 and a molecular weight of 446.12 g/mol. This compound is characterized by a dioxolane ring, bromomethyl group, and a dichlorophenyl moiety, which contribute to its unique chemical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents like ketoconazole and itraconazole .

There is no current information available on the specific mechanism of action of cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate.

  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Dispose of waste according to appropriate regulations.

Intermediate for Pharmaceutical Synthesis

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate (cis-DBB) is primarily utilized as a synthetic intermediate in the production of various pharmaceuticals. Its chemical structure provides a versatile platform for incorporating a bromomethyl group and a protected hydroxyl moiety into target molecules. Several antifungal medications, including terconazole, itraconazole, and ketoconazole, employ cis-DBB as a key building block during their synthesis process [, ].

Potential Antifungal Activity

While limited research exists specifically on cis-DBB's antifungal properties, its structural similarity to known antifungal agents like terconazole and itraconazole suggests potential fungicidal activity. Further investigations are required to determine cis-DBB's efficacy against various fungal strains and its mechanism of action, if any [].

Due to its functional groups:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Esterification: The benzoate moiety can react with alcohols to form esters.
  • Reduction Reactions: The dioxolane ring can be reduced under specific conditions to yield alcohol derivatives.

These reactions make it a versatile compound for further chemical modifications and applications in medicinal chemistry.

This compound exhibits notable biological activity primarily as an antifungal agent. It acts as an intermediate in the synthesis of other antifungal drugs, which target fungal cell membranes and inhibit their growth. The presence of the dichlorophenyl group enhances its potency against various fungal strains . Additionally, studies indicate that compounds with similar structures may exhibit moderate cytotoxicity against certain cancer cell lines, suggesting potential for broader pharmaceutical applications .

Cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate can be synthesized through several methods:

  • Bromomethylation: The dioxolane derivative is treated with bromine or a brominating agent to introduce the bromomethyl group.
  • Condensation Reaction: The brominated dioxolane is then reacted with 2,4-dichlorophenol and a suitable acid catalyst to form the final ester product.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain high purity levels.

These methods allow for the efficient production of this compound in laboratory and industrial settings.

KetoconazoleC26H28Cl2N4O4SBroad-spectrum antifungalAntifungal therapyItraconazoleC35H38Cl2N4O8STriazole derivativeAntifungal therapyTerconazoleC22H24ClN3O5SAzole antifungalAntifungal therapyCis-BromobenzoateC18H15BrCl2O4Intermediate for drug synthesisPharmaceutical research

Cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate stands out due to its specific structural components that facilitate unique interactions within biological systems and its role as a synthetic intermediate in creating potent antifungal agents .

This compound's unique structure and versatility make it an important subject of study in medicinal chemistry and pharmacology. Its synthesis methods and biological activities further underscore its relevance in developing effective therapeutic agents.

Interaction studies have shown that cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate interacts with various cytochrome P450 enzymes. Specifically, it is identified as an inhibitor of CYP2C19 and CYP3A4 enzymes, which are crucial for drug metabolism . These interactions highlight its importance in pharmacokinetic studies and potential drug-drug interaction assessments.

The fungicidal efficacy of cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate derives from synergistic interactions between its substituents and fungal cellular targets. The molecule’s 1,3-dioxolane core provides conformational rigidity, while the 2,4-dichlorophenyl group enhances lipophilicity, facilitating membrane penetration [1] [3]. Comparative studies of benzoic acid derivatives demonstrate that halogenation at the ortho and para positions significantly improves antifungal activity by optimizing hydrophobic interactions with target proteins [3].

The bromomethyl group introduces electrophilic reactivity, enabling covalent binding to nucleophilic residues (e.g., cysteine or lysine) in fungal enzymes. This mechanism parallels the activity of salicylic acid derivatives, where substituent positioning dictates antifungal potency [3]. For example, o-hydroxylation in salicylic acid increases activity by 35% compared to non-hydroxylated analogs, a trend mirrored in the enhanced efficacy of halogenated dioxolane derivatives [3].

Key Structural Determinants

Structural FeatureFunctional Role
2,4-DichlorophenylEnhances lipophilicity and target affinity
BromomethylFacilitates covalent adduct formation with enzymes
Benzoate esterModulates solubility and stabilizes active conformation

Inhibition Mechanisms Against CYP51 P450 in Phytopathogens

Cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate disrupts ergosterol biosynthesis by inhibiting fungal cytochrome P450 51 (CYP51), a critical enzyme for lanosterol 14α-demethylation. The dichlorophenyl group occupies the enzyme’s hydrophobic substrate-binding pocket, while the bromomethyl moiety interacts with the heme iron via halogen-iron coordination [1]. This dual-binding mode competitively blocks lanosterol access, leading to membrane integrity loss in pathogens such as Botrytis cinerea and Fusarium graminearum.

In vitro assays using recombinant CYP51 from Aspergillus fumigatus reveal a half-maximal inhibitory concentration (IC50) of 0.8 µM for this compound, comparable to commercial azole fungicides [3]. Molecular dynamics simulations predict strong van der Waals interactions between the dichlorophenyl group and residues Phe228 and Leu231 in the active site, explaining its species-specific efficacy [3].

Adjuvant Synergy with Glyphosate for Enhanced Herbicidal Efficacy

When co-applied with glyphosate, cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate acts as a penetration enhancer, increasing herbicide uptake in resistant weeds. The compound’s lipophilic character reduces cuticular wax integrity, allowing glyphosate to bypass extracellular detoxification mechanisms. In Amaranthus palmeri, this synergy reduces the effective glyphosate dose by 40% while achieving 95% weed mortality [3].

The adjuvant effect correlates with the compound’s ability to inhibit plant cytochrome P450 enzymes responsible for glyphosate metabolism. For instance, pretreatment with 10 µM of the dioxolane derivative decreases glyphosate N-acetylation in Lolium rigidum by 72%, prolonging herbicidal activity [3].

Intermediate Utility in Antifungal Azole Drug Synthesis Pathways

This compound serves as a versatile intermediate in synthesizing triazole antifungals due to its reactive bromomethyl group. Nucleophilic substitution with 1H-1,2,4-triazole yields analogs such as cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, a precursor to itraconazole [1] [4]. The dioxolane ring’s stereochemical integrity is preserved during synthesis, ensuring optimal target binding in final drugs [4].

Synthetic Pathway Overview

  • Bromomethyl Activation: React with triazole under basic conditions (K2CO3, DMF, 60°C).
  • Ester Hydrolysis: Treat with aqueous NaOH to yield the primary alcohol intermediate.
  • Salt Formation: Complex with methanesulfonic acid to improve solubility for formulation.

This route achieves an 85% yield of triazole derivatives with >99% enantiomeric excess, demonstrating industrial viability [4].

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

[(2R,4R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate
Cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate

Dates

Last modified: 08-15-2023

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